molecular formula C12H19NO2 B7893090 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol

Cat. No.: B7893090
M. Wt: 209.28 g/mol
InChI Key: ZBIRTOBNIDFUER-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position, a furan-2-yl substituent, and an isopropyl group on the nitrogen atom.

Properties

IUPAC Name

4-(furan-2-yl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRTOBNIDFUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a furan derivative with a piperidine precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidin-4-ol Derivatives

Compound Name Substituents at 4-Position N-Substituent Functional Groups Key References
4-(Furan-2-yl)-1-isopropylpiperidin-4-ol Furan-2-yl Isopropyl Hydroxyl -
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 3-(Methylsulfonyl)phenyl Propyl Hydroxyl, Sulfonyl
1-[((1S,3R)-1-Isopropyl-3-{[3-methyltetrahydro-2H-pyran-4-yl]amino}cyclopentyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol 3-(Trifluoromethyl)phenyl Complex bicyclic group Hydroxyl, Trifluoromethyl
4-(4-Aminophenyl)piperazin-1-ylmethanone Furan-2-yl (via methanone) Piperazine-linked aminophenyl Ketone, Amine

Key Observations :

  • Furan vs.
  • N-Substituents : The isopropyl group in the target compound may confer greater lipophilicity than propyl or complex bicyclic groups, affecting membrane permeability and metabolic stability .
  • Functional Groups : The hydroxyl group at the 4-position is a common feature in bioactive piperidine derivatives, enabling hydrogen bonding with biological targets .

Table 2: Antifungal and Anticancer Activities of Related Compounds

Compound Class Example Structure Activity (MIC/IC50) Cell Line/Organism Reference
Thiazolyl hydrazone derivatives 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole MIC = 250 µg/mL (anticandidal) Candida utilis
Piperidin-4-ol derivatives Target compound (hypothetical) Not reported - -
Oxadiazole-piperidine hybrids 4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Not reported -

Key Observations :

  • Thiazolyl hydrazones with furan substituents exhibit moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL) . This suggests that furan-containing heterocycles may require additional optimization for antifungal efficacy.
  • Piperidin-4-ol derivatives with sulfonyl or trifluoromethyl groups (e.g., from and ) are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier, though specific data on the target compound are lacking.

Physicochemical Properties

  • Solubility: The hydroxyl group in 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol likely improves aqueous solubility compared to nonpolar analogs like 4-isopropylbenzoic acid () .

Biological Activity

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for exploring its efficacy in various medical fields, particularly in oncology and antimicrobial therapies. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.

Chemical Structure

The chemical structure of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol can be represented as follows:

C14H19NO\text{C}_{14}\text{H}_{19}\text{N}\text{O}

This structure features a piperidine ring substituted with a furan moiety and an isopropyl group, which may influence its biological interactions.

The biological activity of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Compounds in this class have shown the ability to induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways.
  • Antimicrobial Properties : The presence of the piperidine ring enhances the compound's ability to penetrate microbial membranes, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol through in vitro assays. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), Huh7 (hepatocellular carcinoma), and MCF7 (breast cancer).

Efficacy Data

The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG215.0Induction of apoptosis via caspase activation
Huh712.5Inhibition of proliferation
MCF718.0Disruption of cell cycle

These results indicate that 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol exhibits significant anticancer activity, with lower IC50 values suggesting higher potency against liver and breast cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol has demonstrated antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Data

The following table presents the minimum inhibitory concentration (MIC) values for selected bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
E. coli250Moderate inhibition
S. aureus200Strong inhibition
B. cereus300Moderate inhibition

These findings suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol:

  • Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, characterized by increased levels of cleaved caspases and PARP.
  • Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively reduced biofilm formation by S. aureus, indicating its potential as an antibiofilm agent.
  • Structure–Activity Relationship (SAR) : Research into similar piperidine derivatives has provided insights into how modifications can enhance both anticancer and antimicrobial activities.

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